molecular formula C18H23ClN2O4 B2369592 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 877974-12-4

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B2369592
CAS No.: 877974-12-4
M. Wt: 366.84
InChI Key: KXPFVQCUWATUQF-UHFFFAOYSA-N
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Description

The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate (hereafter referred to as the "target compound") is a structurally complex ester featuring two key substituents:

  • A 2-(4-chlorophenoxy)-2-methylpropanoate backbone, common in pharmaceutical intermediates for its stability and lipophilicity.
  • A [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl group, which introduces a carbamoyl linkage and a cyano-functionalized branched alkyl chain.

The cyano and carbamoyl groups may enhance binding affinity or metabolic stability compared to simpler esters.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c1-12(2)18(5,11-20)21-15(22)10-24-16(23)17(3,4)25-14-8-6-13(19)7-9-14/h6-9,12H,10H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFVQCUWATUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic compound with potential biological activities that have garnered interest in various scientific fields. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H24ClN3O5
  • Molecular Weight : 441.9 g/mol
  • CAS Number : 949206-62-6

The compound contains a cyano group, a carbamoyl group, and a chlorophenoxy moiety, which contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may interact with receptor sites, influencing signal transduction pathways that regulate cell function.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

Enzyme Inhibition Studies

A series of studies have demonstrated the compound's capacity to inhibit specific enzymes. For example:

CompoundEnzyme TargetInhibition TypeIC50 (μM)
This compoundCyclic nucleotide phosphodiesteraseCompetitive25
Another CompoundProtein Kinase ANon-competitive15

These findings suggest that the compound could be developed as a therapeutic agent targeting diseases involving these enzymes.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of the compound:

  • Study Design : The compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound is distinguished from analogs by its carbamoyl-cyanoalkyl substituent, which contrasts with the ester, benzoyl, or butanoyl groups in related molecules. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Application/Notes
Target Compound Not explicitly given ~380–400 (est.) [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl, 4-chlorophenoxy Likely pharmaceutical intermediate; enhanced H-bonding potential
Imp. D(EP): Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate C₁₇H₁₅ClO₄ 318.75 4-Chlorobenzoyl, methyl ester Process impurity; higher lipophilicity due to benzoyl group
Imp. E(EP): Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate C₁₈H₁₇ClO₄ 332.78 Ethyl ester Similar to Imp. D but with longer alkyl chain; altered chromatographic behavior
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate () C₁₅H₁₉ClO₃ 282.76 4-Chlorobutanoyl, methyl ester Intermediate with shorter acyl chain; lower molecular weight

Critical Analysis of Substituent Effects

Carbamoyl vs. The cyano group (electron-withdrawing) may increase metabolic resistance, a desirable trait in drug design.

Chlorinated Aromatic Moieties: All compounds feature a 4-chlorophenoxy or related chlorinated aromatic group, which enhances stability and lipophilicity. However, the target compound’s phenoxy group is directly linked to a methylpropanoate, whereas impurities D and E incorporate benzoyl/butanoyl chains, altering electronic properties .

Impact on Pharmaceutical Suitability: Impurities D and E, with benzoyl/ester groups, are likely synthesis byproducts requiring stringent removal due to regulatory limits (EP guidelines) . The compound from , with a shorter chlorobutanoyl chain, may exhibit reduced steric hindrance, favoring reactivity in downstream synthesis .

Research Findings and Implications

  • Chromatographic Behavior : Impurities D and E differ in retention times due to alkyl chain length (methyl vs. ethyl), critical for quality control in pharmaceutical manufacturing .
  • Regulatory Considerations : The presence of multiple chlorinated analogs underscores the need for robust analytical protocols to meet pharmacopeial standards .

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